 
            | REACTION_CXSMILES | [C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[Sn](Cl)(Cl)(Cl)Cl.[CH2:14]=[O:15].Cl.[OH2:17]>C1(C)C=CC=CC=1>[OH:15][C:14]1[CH:6]=[C:1]([CH3:8])[CH:2]=[CH:3][C:4]=1[CH:5]=[O:17] | 
| Name | 
                                                                                    
                                                                                                                                                                            tin tetrachloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    26 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Sn](Cl)(Cl)(Cl)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            tri-N-butylamine                                                                                                                                                                     | 
| Quantity | 
                                                                                    54 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    66 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                This mixture was stirred at room temperature for 20 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                This solution was then heated at 100° C. for 8 hours                                                                             | 
| Duration | 
                                                                                8 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After cooling to room temperature                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with ether                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried (MgSO4)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated                                                                             | 
| Reaction Time | 20 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    OC1=C(C=O)C=CC(=C1)C                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |